N-Boc-D-3,4-Dichlorophenylalaninol

Description

Contextualization within Chiral Pool and Synthetic Chemistry

In the field of synthetic chemistry, the "chiral pool" refers to the collection of readily available, enantiomerically pure compounds derived from natural sources. These molecules, possessing one or more stereocenters, serve as invaluable starting materials for the synthesis of new chiral compounds, obviating the need for complex asymmetric synthesis or chiral resolution steps. N-Boc-D-3,4-Dichlorophenylalaninol is a prime example of a synthetic addition to this chiral pool.

The "N-Boc" group, or tert-butoxycarbonyl group, is a common protecting group for amines in organic synthesis. Its primary function is to render the amine group unreactive to certain reaction conditions, allowing for chemical transformations to be carried out on other parts of the molecule. The Boc group is favored for its stability under a range of conditions and its straightforward removal under mild acidic conditions.

The "D" designation in its name signifies the specific stereochemical configuration of the chiral center, analogous to D-amino acids. This pre-defined stereochemistry is crucial for its role as a chiral building block, as the biological activity of many molecules is dependent on their specific three-dimensional arrangement. The "alaninol" suffix indicates that the carboxylic acid group of the parent amino acid, D-3,4-dichlorophenylalanine, has been reduced to an alcohol. This transformation opens up new avenues for synthetic manipulation.

Significance as a Precursor to Biologically Active Molecules

The true value of this compound lies in its utility as a precursor for the synthesis of more complex molecules with potential biological and medicinal applications. The presence of the 3,4-dichlorophenyl moiety is of particular interest, as this structural motif is found in a number of pharmacologically active compounds.

Research has indicated that this compound serves as a key intermediate in the synthesis of analogs of 2-amino-2-phenylethyl thiocarbamates, which are known to act as agents on the nervous system biomart.cn. Furthermore, patent literature highlights its role in the preparation of fluoroisoquinoline substituted thiazole (B1198619) compounds and O-thiocarbamoyl-aminoalkanol compounds, suggesting its application in the development of novel therapeutic agents.

While detailed public research on its direct incorporation into specific drug candidates is limited, its structural similarity to precursors of established pharmaceuticals underscores its potential. For instance, the synthesis of the antidepressant sertraline (B1200038) involves a 4-(3,4-dichlorophenyl)tetralone intermediate, highlighting the relevance of the 3,4-dichlorophenyl group in medicinal chemistry.

Research Trajectory and Importance in Modern Organic and Medicinal Chemistry

The research trajectory of this compound is intrinsically linked to the broader advancements in asymmetric synthesis and the continuous search for novel therapeutic agents. The development of efficient methods for the synthesis of such chiral building blocks is a testament to the progress in modern organic chemistry.

A plausible synthetic route to this compound can be inferred from methodologies developed for analogous compounds. For example, a process for preparing (R)-N-Boc biphenyl (B1667301) alaninol involves the asymmetric hydrogenation of a suitable precursor, followed by the introduction of the Boc protecting group using di-tert-butyl dicarbonate (B1257347) google.com. This approach, utilizing a chiral catalyst to establish the stereocenter, represents a powerful strategy for accessing enantiomerically pure intermediates like this compound.

The importance of this compound in modern medicinal chemistry lies in its potential to serve as a versatile scaffold for the generation of compound libraries for high-throughput screening. By modifying the amino alcohol functionality or by incorporating it into larger molecular frameworks, medicinal chemists can systematically explore the structure-activity relationships of new chemical entities.

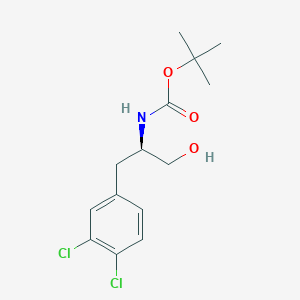

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19Cl2NO3/c1-14(2,3)20-13(19)17-10(8-18)6-9-4-5-11(15)12(16)7-9/h4-5,7,10,18H,6,8H2,1-3H3,(H,17,19)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGQDOXDMWLOHD-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)Cl)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301119522 | |

| Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

235439-56-2 | |

| Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=235439-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [(1R)-2-(3,4-dichlorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301119522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N Boc D 3,4 Dichlorophenylalaninol

Stereoselective Synthesis Approaches to N-Boc-D-3,4-Dichlorophenylalaninol

The critical challenge in synthesizing this compound lies in establishing the desired stereocenter. Several strategies have been developed to achieve high enantiopurity, primarily involving derivation from chiral precursors, asymmetric reduction, or the use of chiral auxiliaries.

Derivation from Optically Active D-3,4-Dichlorophenylalanine Precursors

A common and direct route to this compound begins with the corresponding optically active amino acid, D-3,4-dichlorophenylalanine. This approach leverages the readily available chirality of the starting material. The primary transformation required is the reduction of the carboxylic acid moiety to a primary alcohol.

A widely employed method for this reduction involves the in-situ formation of a mixed carbonic anhydride (B1165640) from the N-protected amino acid, which is then reduced with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). niscpr.res.in For instance, N-Boc-D-3,4-dichlorophenylalanine can be activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). The resulting anhydride is then reduced in the same pot with NaBH₄ to yield the target amino alcohol. niscpr.res.in This one-pot procedure is advantageous as it is generally rapid and proceeds with minimal racemization. niscpr.res.in

The general scheme for this transformation is as follows:

Protection: The amino group of D-3,4-dichlorophenylalanine is first protected with a tert-butoxycarbonyl (Boc) group.

Activation and Reduction: The N-Boc protected amino acid is then converted to a mixed anhydride and subsequently reduced to the corresponding alcohol.

Table 1: Illustrative Reaction Conditions for Reduction of N-Boc-Amino Acids This table presents a generalized summary of conditions based on established methods for the reduction of N-protected amino acids.

| Step | Reagent | Solvent | Temperature (°C) | Typical Yield (%) |

| Anhydride Formation | Boc₂O, DMAP | THF | 0 | - |

| Reduction | NaBH₄ | THF/Water | 0 to RT | 85-95 |

Asymmetric Reduction Methods for the Carboxylic Acid Moiety

An alternative to starting with a chiral amino acid is to perform an asymmetric reduction on a prochiral precursor. While less common for this specific target due to the availability of the chiral amino acid, methods involving borane (B79455) reagents are a cornerstone of asymmetric reductions in organic synthesis. organic-chemistry.org

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS), are effective at reducing carboxylic acids to alcohols. organic-chemistry.org To achieve stereoselectivity, a chiral catalyst is employed. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a prominent example of this approach, primarily for the reduction of ketones but the principles can be extended. organic-chemistry.org

For the synthesis of this compound, a hypothetical pathway could involve the asymmetric reduction of a corresponding α-keto acid derivative, although this is a more complex route. A more direct, albeit non-catalytic, approach involves the reduction of an N-protected amino acid. The use of borane reagents for the reduction of N-Boc protected amino acids is well-established and offers a reliable method for obtaining the desired amino alcohol. organic-chemistry.org

Chiral Auxiliary-Based Synthetic Routes

Chiral auxiliaries are powerful tools for inducing stereoselectivity in C-C bond formation. numberanalytics.com In this strategy, a chiral molecule is temporarily attached to a prochiral substrate to direct a subsequent reaction, after which the auxiliary is cleaved and can often be recovered. wikipedia.org

A plausible route to this compound using a chiral auxiliary, such as an Evans oxazolidinone, would involve the following steps: researchgate.netresearchgate.net

Acylation: The chiral oxazolidinone auxiliary is acylated with an appropriate acyl chloride.

Asymmetric Alkylation: The resulting imide is deprotonated to form a chiral enolate, which then undergoes a highly diastereoselective alkylation with 3,4-dichlorobenzyl bromide. The bulky auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite side. wikipedia.org

Cleavage: The auxiliary is then cleaved, often by reduction with a reagent like lithium borohydride (LiBH₄), to yield the chiral amino alcohol.

Table 2: Key Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, well-defined transition states. researchgate.netresearchgate.net |

| Pseudoephedrine Amides | Asymmetric alkylation | Forms crystalline derivatives, predictable stereochemical outcome. harvard.edu |

| Camphorsultams | Diels-Alder reactions, Michael additions | Excellent stereocontrol, often provides high yields. |

Aminoprotection Strategies: Tert-Butoxycarbonylation (Boc)

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions and its facile removal under mild acidic conditions. organic-chemistry.org

Regioselective N-Boc Protection of Amino Alcohols

The synthesis of this compound requires the selective protection of the amino group of D-3,4-dichlorophenylalaninol in the presence of a primary hydroxyl group. While both the amino and hydroxyl groups can react with Boc anhydride (Boc₂O), the higher nucleophilicity of the amine allows for regioselective protection under carefully controlled conditions.

Several methods have been developed for the chemoselective N-tert-butoxycarbonylation of amino alcohols. researchgate.net These methods often exploit milder reaction conditions or the use of catalysts that favor N-acylation over O-acylation. For example, carrying out the reaction in an aqueous medium or using specific catalysts can prevent the formation of the corresponding oxazolidinone, a common side product. organic-chemistry.org

Optimization of Boc-Protection Reaction Conditions

The efficiency and selectivity of the Boc-protection reaction can be influenced by several factors, including the choice of base, solvent, and catalyst. numberanalytics.com

Table 3: Optimization Parameters for N-Boc Protection This table summarizes key parameters that can be varied to optimize the regioselective Boc protection of an amino alcohol.

| Parameter | Options | Effect on Reaction |

| Base | Triethylamine (B128534) (Et₃N), Diisopropylethylamine (DIPEA), Sodium Bicarbonate (NaHCO₃) | Neutralizes the acid byproduct, can influence reaction rate. |

| Solvent | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile (MeCN), Methanol (B129727) (MeOH) | Solvent polarity can affect reaction rate and selectivity. Alcoholic solvents can accelerate the reaction for some substrates. wuxibiology.com |

| Catalyst | 4-Dimethylaminopyridine (DMAP), Iodine (I₂), Lewis Acids | Can significantly increase the reaction rate, especially for less nucleophilic amines. organic-chemistry.orgnumberanalytics.com |

| Temperature | 0°C to Room Temperature | Lower temperatures can enhance selectivity and minimize side reactions. |

By systematically varying these parameters, the reaction can be optimized to achieve high yields of the desired N-Boc protected amino alcohol with minimal formation of byproducts such as the di-Boc derivative or the O-Boc protected compound.

Convergent and Divergent Synthetic Pathways

A plausible convergent synthesis of this compound would involve the coupling of two main fragments: a chiral, protected amino aldehyde and a dichlorophenyl organometallic species. A well-established chiral synthon for this purpose is N-Boc-L-serinal acetonide, commonly known as Garner's aldehyde. The D-enantiomer, derivable from D-serine, would be the appropriate starting material for the target molecule.

The proposed convergent pathway would commence with the preparation of the 3,4-dichlorophenyl Grignard reagent from 1-bromo-3,4-dichlorobenzene and magnesium. In a parallel step, D-serine would be converted to the corresponding N-Boc-D-serinal derivative. The key convergent step is the diastereoselective addition of the 3,4-dichlorophenyl Grignard reagent to the N-Boc-D-serinal. This reaction, typically carried out in an ethereal solvent like tetrahydrofuran (THF) at low temperatures, would yield the desired amino alcohol with two new stereocenters. The stereochemical outcome of this addition is often controlled by the existing stereocenter in the amino aldehyde, following models such as Felkin-Ahn or chelation-controlled addition, to favor the desired diastereomer. Subsequent deprotection of any protecting groups on the hydroxyl functions would afford the final product.

| Convergent Synthesis Fragment Coupling | |

| Fragment 1 | N-Boc-D-serinal (or a protected derivative) |

| Fragment 2 | 3,4-Dichlorophenylmagnesium bromide |

| Key Reaction | Nucleophilic addition of the Grignard reagent to the aldehyde |

| Potential Advantage | Efficient assembly of the carbon skeleton, modularity allowing for different aryl groups. |

In contrast, a more linear (non-convergent) approach , which is often favored for its well-established and scalable nature, would start from D-3,4-dichlorophenylalanine. This amino acid can be synthesized via asymmetric hydrogenation of a suitable prochiral precursor. For instance, an enamide precursor can be hydrogenated using a chiral rhodium or iridium catalyst to set the desired stereocenter with high enantiomeric excess. acs.org

Once the N-Boc protected D-3,4-dichlorophenylalanine is obtained, the final step is the reduction of the carboxylic acid to the primary alcohol. This transformation can be achieved using various reducing agents.

| Linear Synthesis: Key Reduction Step | |

| Starting Material | (R)-2-((tert-Butoxycarbonyl)amino)-3-(3,4-dichlorophenyl)propanoic acid |

| Transformation | Reduction of carboxylic acid to primary alcohol |

| Common Reagents | Borane-tetrahydrofuran complex (BH3·THF), Lithium aluminum hydride (LAH), Sodium borohydride in the presence of an activating agent |

| Potential Advantage | High stereochemical fidelity, building upon a well-defined chiral precursor. |

A divergent strategy for accessing analogs of this compound could also be conceptualized. This would involve synthesizing a common precursor, for example, N-Boc-D-phenylalaninol, and then introducing the chloro substituents at a late stage through electrophilic aromatic substitution. However, this approach is less direct for the specific target compound and may lead to challenges with regioselectivity, potentially yielding a mixture of isomers.

Scale-Up Considerations and Process Optimization for Research Quantities

The transition from a laboratory-scale synthesis to the production of research quantities (gram to kilogram scale) necessitates a thorough optimization of the chosen synthetic route. For this compound, the linear approach based on asymmetric hydrogenation and subsequent reduction is often the most amenable to scale-up due to its robustness and predictability.

Asymmetric Hydrogenation: The key to a successful and scalable asymmetric hydrogenation is the choice of catalyst and reaction conditions. Chiral phosphine (B1218219) ligands, such as those of the DuPhos or SpiroPAP families, complexed with rhodium or iridium, have demonstrated high efficiency and enantioselectivity in the synthesis of chiral amino acids. researchgate.net For process optimization, several parameters are critical:

Catalyst Loading: Minimizing the catalyst loading is crucial for cost-effectiveness and reducing the levels of residual metal in the final product. This can be achieved by carefully optimizing temperature, pressure, and substrate concentration.

Solvent Selection: The choice of solvent can significantly impact the reaction rate and enantioselectivity. Alcohols like methanol or ethanol (B145695) are common, but other solvents such as THF may also be employed.

Hydrogen Pressure: Increasing hydrogen pressure can often enhance the reaction rate, but this needs to be balanced with safety considerations and equipment limitations.

Purification: Post-hydrogenation, the removal of the catalyst is a key step. This can involve crystallization of the product, or treatment with adsorbents to scavenge residual metal.

Reduction of the Carboxylic Acid: The reduction of the N-Boc protected amino acid to the corresponding amino alcohol is a well-established transformation. For research quantities, reagents like borane-tetrahydrofuran complex (BH3·THF) are often preferred due to their selectivity and milder reaction conditions compared to lithium aluminum hydride (LAH).

| Process Optimization Parameters for Reduction | |

| Parameter | Consideration for Scale-Up |

| Reagent Stoichiometry | Using a minimal excess of the reducing agent to ensure complete conversion while simplifying work-up. |

| Temperature Control | The addition of the reducing agent is often exothermic and requires careful temperature control, especially on a larger scale, to prevent side reactions. |

| Work-up Procedure | Quenching the reaction with a suitable solvent (e.g., methanol) followed by an aqueous work-up to remove boron salts. The choice of extraction solvent is also important for product isolation. |

| Product Isolation | Crystallization is the preferred method for isolation on a larger scale as it provides a high degree of purification. Optimization of the crystallization solvent system is key to maximizing yield and purity. |

For a convergent synthesis, the scale-up of the Grignard reaction would require strict control of anhydrous conditions and efficient heat dissipation during the formation of the Grignard reagent and its subsequent addition to the aldehyde. The purification of the diastereomeric products on a larger scale might necessitate chromatographic separation, which can be less efficient than crystallization.

Ultimately, for the production of research quantities of this compound, a well-optimized linear synthesis commencing with the asymmetric hydrogenation of a suitable precursor, followed by the robust reduction of the resulting amino acid, presents a reliable and scalable pathway.

N Boc D 3,4 Dichlorophenylalaninol As a Chiral Building Block in Complex Molecule Synthesis

Integration into Peptidomimetic Scaffolds

The incorporation of non-natural amino acids like N-Boc-D-3,4-Dichlorophenylalaninol is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability. orgsyn.orgorganic-chemistry.org The use of Boc-protected amino alcohols is a well-established method in solid-phase peptide synthesis (SPPS), which allows for the stepwise assembly of peptide chains on a solid support. organic-chemistry.orgnih.gov

Conformational Constraints and Structural Rigidity

The 3,4-dichlorophenyl group of this compound plays a crucial role in imparting conformational constraints and structural rigidity to peptide backbones. The bulky dichlorophenyl substituent restricts the rotational freedom around the chi (χ) angles of the amino acid side chain. This steric hindrance can force the peptide backbone to adopt specific, well-defined conformations. nih.govscispace.com Furthermore, the electron-withdrawing nature of the two chlorine atoms can influence local electronic environments within a molecule, potentially affecting non-covalent interactions that stabilize secondary structures like β-turns. nih.gov The introduction of such rigid elements is a common strategy to pre-organize a peptidomimetic into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

Design and Incorporation into Non-Natural Amino Acid Sequences

The design of non-natural amino acid sequences often involves the strategic placement of unique building blocks to achieve desired structural and functional outcomes. This compound can be incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols. organic-chemistry.org The Boc protecting group on the nitrogen atom allows for its use in Boc-based SPPS strategies. The synthesis begins with the attachment of the C-terminal amino acid to a solid support, followed by sequential coupling and deprotection steps to elongate the peptide chain. The incorporation of halogenated amino acids, such as the 3,4-dichlorophenylalaninol derivative, has been shown to be a viable method for creating peptides with novel properties. nih.gov In addition to chemical synthesis, advancements in molecular biology have enabled the incorporation of non-natural amino acids into proteins using engineered orthogonal tRNA-synthetase pairs, although this is more established for α-amino acids. nih.govacs.org

Chiral Induction and Stereocontrol in Subsequent Reactions

The inherent chirality of this compound makes it a valuable tool for asymmetric synthesis. The D-configuration of the stereocenter, along with the adjacent hydroxyl group, can effectively control the stereochemical outcome of subsequent chemical transformations. This chiral induction is a cornerstone of modern synthetic organic chemistry, enabling the synthesis of enantiomerically pure complex molecules. diva-portal.orgnih.gov

Amino alcohols are well-known chiral auxiliaries and synthons. acs.org The hydroxyl group of this compound can act as a directing group, coordinating to reagents and delivering them to one face of a reactive center, either intramolecularly or intermolecularly. This can lead to high diastereoselectivity in reactions such as reductions, allylations, and aldol (B89426) additions. nih.gov For instance, the reduction of a ketone adjacent to the amino alcohol moiety can proceed with high stereoselectivity due to chelation control involving the hydroxyl group and the Boc-protected amine.

Construction of Heterocyclic Systems and Polyfunctionalized Compounds

Chiral amino alcohols like this compound are versatile starting materials for the synthesis of a wide array of heterocyclic systems and polyfunctionalized compounds. The bifunctional nature of the molecule, possessing both a protected amine and a hydroxyl group, allows for a variety of cyclization strategies.

One common application is the synthesis of oxazolidinones, which are important heterocyclic scaffolds found in a number of antimicrobial agents. nih.gov The reaction of an N-Boc-amino alcohol with a carbonylating agent, such as phosgene (B1210022) or a chloroformate, can lead to the formation of a 5-membered oxazolidinone ring. organic-chemistry.orgresearchgate.net The stereochemistry of the starting amino alcohol is transferred to the resulting heterocycle. Furthermore, the dichlorophenyl moiety remains as a functional handle for further modifications, for example, through cross-coupling reactions.

Applications in Advanced Drug Discovery Research Excluding Clinical Human Trials

Design and Synthesis of Neurokinin Receptor Antagonists

The 3,4-dichlorophenyl moiety is a key feature in a class of potent and selective neurokinin-2 (NK2) receptor antagonists. ucl.ac.uk Neurokinin receptors are involved in numerous physiological processes, and their antagonism is a target for treating various inflammatory conditions. nih.gov

Research into a novel class of NK2 antagonists, 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, has provided detailed structure-activity relationship (SAR) data. These studies highlight the importance of the 3,4-dichlorophenyl group for activity. Initial lead compounds, while potent, suffered from metabolic instability. ucl.ac.uk

Systematic modifications to the molecular scaffold led to significant improvements. For instance, incorporating the N-methylamide function into a six-membered lactam ring increased stability in human liver microsome preparations. Further optimization involved replacing a 4,4-disubstituted piperidine (B6355638) with a 3-substituted azetidine (B1206935) ring, which yielded compounds with excellent functional potency. For example, 1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone demonstrated a pA2 of 9.3 in the rabbit pulmonary artery (RPA) assay. ucl.ac.uk

Subsequent SAR studies focused on reducing lipophilicity to decrease metabolism by cytochrome P450 enzymes. Replacing an N-benzyl group with an N-cyclopropylmethyl group led to a favorable balance of potency and metabolic stability. Further refinement of the azetidine 3-substituent resulted in the identification of a sulfamide (B24259) analogue with high potency (pA2 = 8.9), excellent metabolic stability, and significant selectivity for the NK2 receptor over NK1 and NK3 receptors. ucl.ac.uk

| Compound/Analogue | Modification | Potency (pA2/pKb) | Metabolic Stability (T1/2 HLM) | Selectivity (IC50) |

| Lead Compound (4) | Six-membered lactam ring | - | 30 min | - |

| Analogue (5) | 3-substituted azetidine ring | 9.3 (RPA) | 70 min | - |

| Analogue (29) | N-cyclopropylmethyl group | 8.1 (RPA) | 120 min | - |

| Sulfamide Analogue (33) | Optimized azetidine substituent | 8.9 (RPA), 8.9 (human bladder) | >120 min | NK2: 4 nM, NK1: 7.9 µM, NK3: 1.8 µM |

The specific chirality of a drug molecule is crucial for its interaction with biological targets like G-protein coupled receptors, which are themselves chiral. The designation "D" in N-Boc-D-3,4-Dichlorophenylalaninol specifies the stereochemistry at the carbon bearing the amino and alcohol groups. This precise spatial arrangement is essential for optimal binding to the receptor's active site. While the available literature on the specific SAR of neurokinin antagonists focuses on modifications at other positions, the use of a single stereoisomer (the D-isomer) in the synthesis of these potent antagonists implies that the alternative enantiomer (L-isomer) would likely exhibit significantly lower binding affinity or a different activity profile. This stereoselectivity is a fundamental principle in medicinal chemistry, ensuring a precise fit between the ligand and its receptor, thereby maximizing potency and minimizing potential off-target effects.

Development of Anti-Parasitic Agents

The development of novel anti-parasitic agents is a global health priority. A promising strategy involves the inhibition of cysteine proteases that are essential for the survival and virulence of pathogenic organisms. chemdiv.com

Cysteine proteases are validated therapeutic targets in several parasitic diseases. In Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, the falcipain family of cysteine proteases (e.g., falcipain-2 and falcipain-3) are essential for degrading host hemoglobin to provide nutrients for the parasite. nih.govplos.org Inhibitors of falcipains have been shown to block parasite development and cure mice of lethal malaria infections. plos.org

In Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (sleeping sickness), the cathepsin L-like cysteine protease rhodesain (also known as brucipain) is crucial for parasite survival and its ability to cross the blood-brain barrier. ucl.ac.uknih.gov Likewise, in Trypanosoma cruzi (which causes Chagas disease), the major cysteine protease is cruzain. nih.gov Inhibition of these proteases is a key strategy in the search for new treatments for these neglected tropical diseases. chemdiv.comnih.gov

In the design of peptidomimetic inhibitors for these parasitic cysteine proteases, the structure of the amino acid side chains that bind to the enzyme's substrate-binding pockets is critical for potency and selectivity. The active site of these proteases is often described as having subsites (S1, S2, S3, etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P3, etc.).

The S2 subsite of many parasitic cysteine proteases, including rhodesain, is a large, hydrophobic pocket. The 3,4-dichlorophenylalanine moiety, the core of this compound, is an excellent P2 residue for targeting this pocket. Research on rhodesain inhibitors has found that the presence of a phenyl group substituted with chlorine at the 3 and 4 positions is important for potent activity against both the isolated enzyme and the parasite in vitro. ucl.ac.uk The dichlorinated phenyl ring effectively occupies the hydrophobic S2 pocket, establishing favorable interactions that anchor the inhibitor to the enzyme's active site and drive high binding affinity. ucl.ac.uk

Contribution to Protease Inhibitor Design

Beyond its specific applications, the chemical motifs within this compound contribute to the broader field of protease inhibitor design. Protease inhibitors are a successful class of drugs used to treat conditions ranging from hypertension to viral infections. nih.gov

The N-Boc protected amino alcohol is a valuable and versatile chemical building block. nih.gov The Boc (tert-butyloxycarbonyl) group is a widely used protecting group in peptide synthesis and medicinal chemistry, allowing for controlled, sequential chemical reactions. The amino alcohol functionality itself is a key structural element in the design of transition-state analog inhibitors. researchgate.net This motif can mimic the tetrahedral intermediate formed during the enzymatic hydrolysis of a peptide bond, causing the inhibitor to bind to the protease active site with high affinity and block its catalytic activity. researchgate.net The development of peptidyl inhibitors for a wide range of viral and parasitic proteases validates the use of such scaffolds for effective enzyme inhibition. nih.gov

Inhibition of Serine Proteases

This compound is a precursor for the synthesis of peptide aldehydes, which are known to be effective inhibitors of serine proteases. The aldehyde functional group can form a covalent adduct with the catalytic serine residue in the active site of these enzymes, leading to reversible inhibition. The 3,4-dichlorophenyl moiety of the molecule can engage in specific interactions within the enzyme's binding pocket, contributing to the potency and selectivity of the inhibitor.

The synthesis of such inhibitors often involves the oxidation of the primary alcohol of this compound to the corresponding aldehyde. This transformation must be carried out under mild conditions to avoid racemization and preserve the stereochemical integrity of the chiral center, which is crucial for specific binding to the enzyme.

| Precursor Compound | Target Functional Group | Resulting Inhibitor Class | Mechanism of Action |

| This compound | Aldehyde | Peptide Aldehyde | Covalent modification of catalytic serine |

Incorporation into Enzyme Active Site Mimetics

The structural scaffold of this compound is also utilized in the design of enzyme active site mimetics. These are smaller, non-peptidic molecules that mimic the binding mode of natural substrates or inhibitors. By incorporating the dichlorophenylalaninol moiety, researchers can create synthetic molecules that replicate key interactions within an enzyme's active site. This approach can lead to the development of inhibitors with improved pharmacokinetic properties, such as enhanced stability and oral bioavailability, compared to traditional peptide-based inhibitors.

Role in Distributed Drug Discovery (D3) Initiatives for Lead Generation

This compound and similar chemical building blocks are central to Distributed Drug Discovery (D3) initiatives. These programs leverage a decentralized network of chemists to synthesize and screen a large number of diverse compounds for biological activity. The availability of well-defined, functionalized building blocks like this compound is critical for the success of such initiatives.

Advanced Spectroscopic and Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR for Structural Elucidation

¹H (Proton) and ¹³C (Carbon-13) NMR spectra offer a complete picture of the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum of N-Boc-D-3,4-Dichlorophenylalaninol would display distinct signals for each unique proton. Key expected signals include a singlet for the nine equivalent protons of the tert-butyl group, signals for the protons on the dichlorinated aromatic ring, and multiplets for the diastereotopic protons of the CH₂-OH group and the single proton of the N-CH group. The amide (N-H) and alcohol (O-H) protons would appear as broad singlets that can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom. For this compound, this includes signals for the tert-butyl group carbons, the carbonyl carbon of the Boc protecting group, the carbons of the dichlorophenyl ring, and the two carbons of the alaninol backbone. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbonyl carbon is typically observed far downfield (155-156 ppm), while the aliphatic carbons appear upfield.

Expected ¹H NMR Data (in CDCl₃)

| Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-butyl (9H) | ~1.45 | Singlet |

| CH₂ (2H) | ~3.6-3.8 | Multiplet |

| CH (1H) | ~3.9-4.1 | Multiplet |

| NH (1H) | ~5.0 | Broad Singlet |

| OH (1H) | Variable, Broad | Broad Singlet |

Expected ¹³C NMR Data (in CDCl₃)

| Assignment | Expected Chemical Shift (ppm) |

|---|---|

| tert-butyl (CH₃) | ~28.4 |

| CH | ~55.0 |

| CH₂OH | ~64.5 |

| tert-butyl (quaternary C) | ~79.5 |

| Aromatic C-Cl | ~130.5, ~132.5 |

| Aromatic C-H | ~128.0, ~130.0, ~131.0 |

| Aromatic C (quaternary) | ~139.0 |

2D NMR (COSY, HMQC, HMBC) for Connectivity Assignments

While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments establish the connectivity between them, confirming the molecular skeleton.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the N-H proton, the adjacent C-H proton, and the CH₂ protons, confirming the -CH(NH)-CH₂OH fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal which proton is directly attached to which carbon. Each proton signal will show a correlation to the signal of the carbon it is bonded to, allowing for unambiguous assignment of the carbon skeleton based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It pieces together the entire molecular structure by connecting fragments. For example, correlations would be seen from the tert-butyl protons to the Boc carbonyl carbon, and from the benzylic CH₂ protons to the aromatic carbons, definitively linking the side chain to the phenyl ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

For this compound (Molecular Formula: C₁₄H₁₉Cl₂NO₃), the mass spectrum would be expected to show a molecular ion peak ([M]⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio) would be a key identifier. Common fragmentation patterns would likely involve the loss of the Boc group (-100 amu) or the tert-butyl group (-57 amu).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition, serving as definitive proof of the molecular formula.

Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 320.0764 |

| [M+Na]⁺ | Sodium Adduct | 342.0583 |

| [M-C₄H₈]⁺ | Loss of isobutylene | 264.0138 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending). It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key functional groups.

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3200 | O-H Stretch (broad) | Alcohol |

| 3350-3250 | N-H Stretch | Amide (Boc) |

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic |

| ~1685 | C=O Stretch | Carbamate (Boc) |

| ~1520 | N-H Bend | Amide II |

| 1250, 1160 | C-O Stretch | Carbamate |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold-standard technique for determining the three-dimensional structure of a crystalline compound at the atomic level. By diffracting X-rays off a single crystal, it is possible to generate a precise electron density map of the molecule.

This method would unequivocally confirm the molecular structure, bond lengths, bond angles, and solid-state conformation of this compound. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute stereochemistry at the chiral center, verifying the D-configuration (which corresponds to the R-configuration for this compound according to Cahn-Ingold-Prelog rules) without ambiguity.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and get a preliminary indication of purity. For this compound, a single spot under UV light or after staining would suggest a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound. A sample is passed through a column packed with a stationary phase, and a detector measures the elution time (retention time) of the components. A pure sample of this compound would ideally show a single peak in the chromatogram. Furthermore, using a chiral stationary phase (chiral HPLC) can separate the D- and L-enantiomers, allowing for the determination of enantiomeric excess (ee%).

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT, Ab Initio, Semiempirical Methods)

Quantum chemical calculations are fundamental in predicting the properties of molecules from first principles. Methods such as Density Functional Theory (DFT), ab initio, and semiempirical approaches are standard tools for this purpose.

Prediction of Electronic Structure and Reactivity

A detailed analysis of the electronic structure of N-Boc-D-3,4-Dichlorophenylalaninol, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting reactivity descriptors (e.g., electrophilicity, nucleophilicity), has not been specifically reported. Such studies would provide insight into its chemical behavior.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial for understanding the three-dimensional structure and dynamic behavior of molecules.

Conformational Analysis and Energy Landscapes

There are no published studies detailing the conformational analysis of this compound. Such an analysis would identify the low-energy conformations of the molecule and the energy barriers between them, which are critical for understanding its interactions with biological targets.

Prediction of Spectroscopic Parameters

While experimental spectroscopic data may exist, the theoretical prediction of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) for this compound through computational methods has not been reported. These predictions are valuable for interpreting experimental spectra and confirming molecular structure.

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Computational methods are often employed to build Structure-Activity Relationship (SAR) models, which correlate the structural features of molecules with their biological activities. For this compound, there are no available computational SAR studies that would elucidate the specific structural requirements for any potential biological activity.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products.

This process involves:

Locating Stationary Points: Identifying the structures of reactants, products, intermediates, and transition states on the potential energy surface.

Calculating Reaction Energetics: Determining the activation energies and reaction energies to understand the feasibility and kinetics of a proposed mechanism.

Vibrational Analysis: Confirming the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states).

For instance, the hydrolysis of the Boc protecting group or transformations involving the alcohol moiety of this compound could be studied using these methods to understand the detailed electronic and structural changes that occur during the reaction.

Table 3: Example Data from a Theoretical Study on a Reaction Step of this compound

| Parameter | Value |

| Reaction Studied | Hypothetical Oxidation of the Alcohol |

| Computational Method | Density Functional Theory (DFT) |

| Calculated Activation Energy | 15.2 kcal/mol |

| Calculated Reaction Energy | -5.8 kcal/mol |

| Key Transition State Bond Lengths | C-H: 1.25 Å; O-H: 1.50 Å |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The future synthesis of N-Boc-D-3,4-Dichlorophenylalaninol is likely to be driven by the principles of green chemistry, focusing on sustainability, efficiency, and safety. Current synthetic methods for similar chiral amino alcohols often rely on multi-step processes that may involve hazardous reagents and generate significant waste. Emerging research is expected to address these limitations through innovative synthetic strategies.

A promising avenue is the adoption of chemoenzymatic and biocatalytic methods . nih.govresearchgate.netmdpi.com These approaches utilize enzymes, such as phenylalanine ammonia (B1221849) lyases, transaminases, and dehydrogenases, to achieve high enantioselectivity and regioselectivity under mild reaction conditions. rsc.orgrsc.orgmanchester.ac.uk For instance, a one-pot cascade biocatalysis system has been developed to convert L-phenylalanine into both enantiomers of phenylalaninol, a process that could potentially be adapted for the synthesis of its dichlorinated analog. rsc.org The integration of biocatalysis can significantly reduce the environmental footprint by minimizing the use of protecting groups and harsh chemicals. rsc.org

Furthermore, the development of continuous flow synthesis presents another opportunity for process intensification. frontiersin.org Immobilized enzymes in a flow reactor could enable shorter reaction times, improved yields, and easier purification, making the production of this compound more cost-effective and scalable. frontiersin.org

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Enzyme Classes |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, reduced waste. nih.govresearchgate.netmdpi.com | Phenylalanine Ammonia Lyases, Transaminases, Dehydrogenases. rsc.orgrsc.orgmanchester.ac.uk |

| Biocatalytic Cascades | One-pot synthesis from simple precursors, improved atom economy. rsc.org | L-amino acid deaminase, α-keto acid decarboxylase, Benzaldehyde Lyase. rsc.org |

| Continuous Flow Synthesis | Increased efficiency, scalability, and catalyst reusability. frontiersin.org | Immobilized enzymes (e.g., Phenylalanine Ammonia Lyase). frontiersin.org |

Exploration of Broader Applications in Chemical Biology

The unique structural features of this compound, particularly the presence of the dichlorophenyl group, make it an intriguing candidate for various applications in chemical biology. The chlorine atoms can influence the molecule's lipophilicity, electronic properties, and potential for specific interactions with biological targets.

One emerging area of application is in targeted protein degradation (TPD) . nih.govnih.govnjbio.com Bifunctional molecules like proteolysis-targeting chimeras (PROTACs) consist of a ligand that binds to a target protein and another that recruits an E3 ubiquitin ligase, leading to the degradation of the target. nih.govnjbio.com The dichlorophenyl moiety of this compound could serve as a starting point for developing novel ligands for "undruggable" proteins, such as transcription factors and scaffolding proteins. njbio.com

Another potential application lies in its use as a scaffold for designing covalent probes and inhibitors . The dichlorinated ring could be functionalized to include a "warhead" that can form a covalent bond with a specific amino acid residue, such as cysteine, on a target protein. nih.gov This strategy has been successful in developing highly selective and potent inhibitors for various enzymes. nih.gov

Integration of Advanced Analytical and Computational Platforms

Advancements in analytical and computational tools are expected to play a crucial role in characterizing this compound and predicting its behavior in biological systems.

Advanced analytical techniques are essential for the chiral analysis and structural elucidation of this compound and its derivatives. High-performance liquid chromatography (HPLC) with chiral stationary phases is a standard method for separating enantiomers. nih.gov Additionally, advanced mass spectrometry techniques, such as MALDI imaging, could potentially be used to visualize the distribution of this compound or its metabolites in tissue samples, providing valuable insights into its pharmacokinetic and pharmacodynamic properties. nih.govnih.gov

Computational modeling and molecular dynamics (MD) simulations are becoming increasingly powerful tools in drug discovery and chemical biology. biorxiv.orgmdpi.com These methods can be used to predict the binding modes of this compound-based ligands with their target proteins, calculate binding free energies, and understand the conformational changes that occur upon binding. biorxiv.orgnih.gov Such in silico studies can guide the rational design of more potent and selective molecules, accelerating the discovery process. nih.gov

| Platform | Potential Application for this compound |

| Chiral HPLC | Enantiomeric separation and purity assessment. nih.gov |

| MALDI Mass Spectrometry Imaging | Visualization of tissue distribution of the compound or its derivatives. nih.govnih.gov |

| Molecular Dynamics Simulations | Prediction of protein-ligand interactions and binding affinities. biorxiv.orgmdpi.comnih.gov |

Design of Next-Generation Chemical Probes and Ligands

Building upon the aforementioned areas, the future will likely see the design and synthesis of sophisticated chemical probes and ligands derived from this compound.

The development of photo-activatable probes is a rapidly advancing field. nih.gov These probes can be activated by light to release a bioactive molecule or to become fluorescent, allowing for precise spatial and temporal control over their activity. Incorporating a photo-activatable group into the this compound scaffold could lead to powerful tools for studying cellular processes with high precision.

Furthermore, this compound could serve as a precursor for the synthesis of radiolabeled ligands for positron emission tomography (PET) . nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. By incorporating a positron-emitting radionuclide, such as Carbon-11, into the structure, it may be possible to develop novel PET tracers for imaging specific targets in the brain and other organs. nih.gov

Q & A

Q. What are the critical steps for synthesizing N-Boc-D-3,4-Dichlorophenylalaninol, and how can intermediates be characterized?

- Methodological Answer: The synthesis typically involves Boc protection of the amino group followed by regioselective dichlorination. Key steps include:

- Boc Protection: Reacting the parent compound (e.g., D-3,4-dichlorophenylalaninol) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH in AcOEt) .

- Chlorination: Use halogenating agents (e.g., Cl₂ or SOCl₂) under controlled conditions to avoid over-substitution.

- Intermediate Characterization: Employ NMR (¹H/¹³C) to confirm Boc group integration (~1.4 ppm for tert-butyl protons) and FT-IR for carbonyl (C=O) stretches (~1680–1720 cm⁻¹) . LC-MS can verify molecular weight with precision (±1 Da) .

Q. How can researchers optimize purification of this compound to minimize enantiomeric impurities?

- Methodological Answer: Use chiral column chromatography (e.g., Chiralpak® IA/IB) with hexane:isopropanol gradients to separate enantiomers . For crystallization, select solvents with polarity gradients (e.g., ethyl acetate/hexane) to enhance diastereomeric resolution. Monitor purity via HPLC with a chiral stationary phase (e.g., 95:5 hexane:ethanol mobile phase) .

Q. What safety protocols are essential for handling halogenated Boc-protected compounds?

- Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods for reactions involving volatile chlorinating agents (e.g., SOCl₂) .

- Waste Disposal: Halogenated waste must be segregated and neutralized with 10% sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during Boc protection of dichlorophenylalaninol derivatives?

- Methodological Answer: Conflicting stereochemical results may arise from solvent polarity or temperature effects. For example:

- Solvent Effects: Polar aprotic solvents (e.g., THF) favor retention of configuration, while DCM may lead to partial racemization .

- Temperature Control: Maintain reactions at ≤0°C during Boc protection to suppress epimerization .

- Validation: Use circular dichroism (CD) spectroscopy to confirm absolute configuration, comparing optical rotation values with literature (e.g., [α]D²⁵ = +15° to +25° for D-isomers) .

Q. What strategies enhance the stability of this compound in aqueous media for biological assays?

- Methodological Answer:

- pH Control: Stabilize the compound in slightly acidic buffers (pH 4–6) to prevent Boc group hydrolysis. Avoid prolonged exposure to aqueous bases .

- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage.

- Surfactant Use: Incorporate 0.1% Tween-80 in assay buffers to improve solubility and reduce aggregation .

Q. How can computational modeling predict reactivity of the dichlorophenyl group in cross-coupling reactions?

- Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electronic effects of chlorine substituents on aryl rings. Chlorine’s electron-withdrawing nature lowers HOMO energy, reducing nucleophilic attack susceptibility .

- Reactivity Screening: Perform Hammett σ⁺ analysis to correlate substituent positions (3,4-dichloro) with reaction rates in Suzuki-Miyaura couplings .

Contradictory Data Analysis

Q. Why do Boc-protected dichlorophenylalaninol derivatives exhibit variable yields in Grignard reactions?

- Methodological Answer: Discrepancies arise from competing side reactions (e.g., dehalogenation or aryl ring reduction). Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.